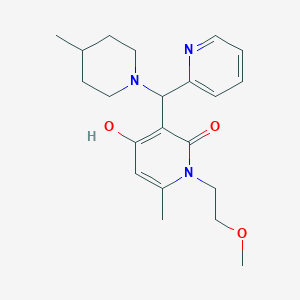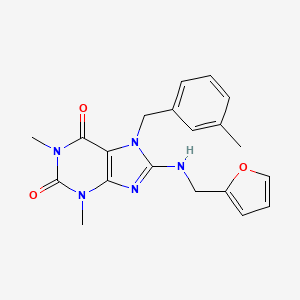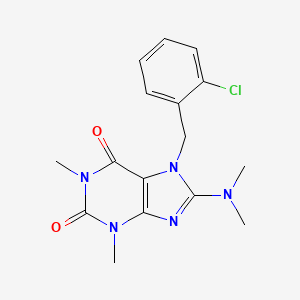
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride, commonly known as propacetamol, is a non-opioid analgesic drug used for the treatment of mild to moderate pain. The drug is a prodrug of paracetamol and is rapidly converted to paracetamol in the body. Propacetamol is widely used in clinical settings due to its fast onset of action, good tolerability, and safety profile.
Mecanismo De Acción
The exact mechanism of action of propacetamol is not fully understood. It is believed to exert its analgesic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. Propacetamol is rapidly converted to paracetamol in the body, which is thought to be responsible for its analgesic effects.
Biochemical and Physiological Effects:
Propacetamol has been shown to have minimal effects on the cardiovascular and respiratory systems. It has a low potential for abuse and addiction, and does not produce significant sedation or euphoria. Propacetamol is well-tolerated by most patients and has a good safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propacetamol is a useful tool for studying the mechanisms of pain and inflammation. It has several advantages over other analgesic drugs, such as opioids, including a lower risk of addiction and respiratory depression. However, propacetamol has some limitations for lab experiments, such as its rapid conversion to paracetamol in the body, which may complicate data interpretation.
Direcciones Futuras
There are several potential future directions for propacetamol research. One area of interest is the development of new formulations of the drug that can be administered via alternative routes, such as transdermal patches or inhalation. Another area of research is the investigation of propacetamol's effects on other physiological systems, such as the immune system and the central nervous system. Additionally, propacetamol may have potential for use in the treatment of other conditions, such as depression and anxiety.
Métodos De Síntesis
Propacetamol is synthesized by reacting 2,5-dichlorophenylacetic acid with propylamine in the presence of thionyl chloride to form N-(2,5-dichlorophenyl)-2-propylaminoacetamide. This intermediate is then hydrolyzed with hydrochloric acid to form propacetamol hydrochloride.
Aplicaciones Científicas De Investigación
Propacetamol has been extensively studied for its analgesic properties. It has been shown to be effective in the treatment of acute pain, such as postoperative pain, dental pain, and headache. Propacetamol has also been studied for its potential use in the management of chronic pain, such as neuropathic pain and cancer pain.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O.ClH/c1-2-5-14-7-11(16)15-10-6-8(12)3-4-9(10)13;/h3-4,6,14H,2,5,7H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPWDCMJMDFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)
![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)
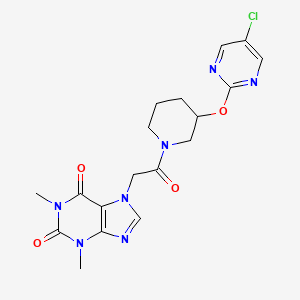
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2983238.png)
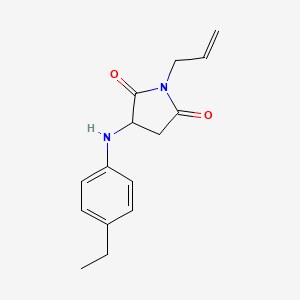

![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/no-structure.png)
![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)
